Enhanced Lipophilicity (XLogP3 = 1.8) Confers a Permeability Advantage Over Phenyl and Benzyl Analogs
The target compound's computed lipophilicity (XLogP3 = 1.8) is a key differentiator from its closest 1-substituted analogs. It is 0.3 log units higher than both 1-phenyl-1H-pyrazol-4-ol (XLogP3 = 1.5) and 1-benzyl-1H-pyrazol-4-ol (XLogP3 = 1.5) [1][2][3]. This difference, while the topological polar surface area (TPSA) remains constant at 38.1 Ų, indicates an increased ability to partition into lipid membranes without changing hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-phenyl-1H-pyrazol-4-ol (XLogP3 = 1.5); 1-benzyl-1H-pyrazol-4-ol (XLogP3 = 1.5) |
| Quantified Difference | Δ XLogP3 = +0.3 versus phenyl and benzyl analogs |
| Conditions | Computed by XLogP3 3.0, as reported in PubChem (2026 release). TPSA is identical (38.1 Ų) across all three compounds. |
Why This Matters
For a procurement scientist optimizing membrane permeability, the +0.3 log unit difference represents a tangible lead optimization parameter that cannot be achieved with the less lipophilic comparator scaffolds.
- [1] PubChem Compound Summary for CID 20479041, 1-(2-phenylethyl)-1H-pyrazol-4-ol. National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary for CID 555359, 1-phenyl-1H-pyrazol-4-ol. National Library of Medicine, 2026. View Source
- [3] PubChem Compound Summary for CID 642218, 1-benzyl-1H-pyrazol-4-ol. National Library of Medicine, 2026. View Source
